molecular formula C7H13NOS B14392879 6-Propylthiomorpholin-3-one

6-Propylthiomorpholin-3-one

Cat. No.: B14392879
M. Wt: 159.25 g/mol
InChI Key: FGLROHAOLCQZJA-UHFFFAOYSA-N
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Description

6-Propylthiomorpholin-3-one is a thiomorpholinone derivative characterized by a six-membered morpholinone ring substituted with a propylthio group at the 6-position. Thiomorpholinones are known for their versatility as intermediates in drug development due to their ability to modulate solubility, bioavailability, and metabolic stability. The propylthio substituent may enhance lipophilicity, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

6-propylthiomorpholin-3-one

InChI

InChI=1S/C7H13NOS/c1-2-3-6-4-8-7(9)5-10-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

FGLROHAOLCQZJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC(=O)CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylthiomorpholin-3-one typically involves the reaction of morpholine with propylthiol under specific conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with propylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of 6-Propylthiomorpholin-3-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Propylthiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or morpholine derivatives.

    Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or morpholine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

6-Propylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Propylthiomorpholin-3-one involves its interaction with specific molecular targets. The propylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Morpholinone Core: Thiophenyl derivatives (e.g., 3-Thiophenylboronic acid) are pivotal in cross-coupling reactions, whereas 6-Propylthiomorpholin-3-one’s morpholinone core may stabilize hydrogen bonding, enhancing its utility in drug design.
  • Substituent Effects : The propylthio group in 6-Propylthiomorpholin-3-one contrasts with bromoalkyl chains (e.g., 1-Bromo-2-ethylhexane), which are more reactive but less stable under physiological conditions.

Pharmacological and Impurity Profiles

highlights impurities in drospirenone synthesis, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which shares a thiophene moiety with 6-Propylthiomorpholin-3-one. Key differences include:

  • Complexity: Drospirenone-related impurities often integrate naphthalene and amine groups, increasing steric hindrance compared to 6-Propylthiomorpholin-3-one’s simpler structure.
  • Detection : USP guidelines enforce strict limits (e.g., ≤0.1% for unspecified impurities), suggesting that 6-Propylthiomorpholin-3-one’s purity standards would align with pharmaceutical intermediate protocols.

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